molecular formula C13H14N2O3S2 B6539974 N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 1060282-03-2

N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B6539974
CAS No.: 1060282-03-2
M. Wt: 310.4 g/mol
InChI Key: QFYJOTBYYZSXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide is a synthetic sulfonamide derivative incorporating a thiophene moiety, designed for advanced chemical and pharmaceutical research applications. Sulfonamides are a well-established class of compounds known for their significant role in medicinal chemistry, often serving as key scaffolds in agents with anticancer, anti-inflammatory, and antiviral properties . The integration of the thiophene ring, a bioisostere of benzene, can enhance compatibility with biological receptor sites and favorably alter properties such as solubility and metabolic behavior . This compound is of particular interest in early-stage drug discovery. Research into analogous thiophene-sulfonamide hybrids has demonstrated multifaceted potential, including promising cytotoxic effects against various carcinoma cell lines and the ability to induce apoptosis by modulating the expression of key genes like caspase-3, BAX, and P53 . Furthermore, such structures have been explored for their ability to form thin films on substrates, showing potential for reducing cancer cell adhesion and enabling controlled drug release in biomedical applications . The molecular structure, characterized by a twisted central C-S(=O)2N(H)-C unit, facilitates the formation of a three-dimensional network via N-H···O hydrogen bonds in the solid state, a feature that can influence its crystallinity and formulation . Researchers can leverage this compound as a versatile building block for developing novel therapeutic candidates or functional materials. This product is labeled with the CAS Number 1060230-30-9 and is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(thiophen-3-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-10(16)15-12-2-4-13(5-3-12)20(17,18)14-8-11-6-7-19-9-11/h2-7,9,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYJOTBYYZSXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Comparison with Similar Compounds

Heterocyclic Substituents

  • Thiophene vs. Thiazole/Thiadiazole : The thiophen-3-ylmethyl group in the target compound introduces a planar, aromatic sulfur heterocycle, which may enhance lipophilicity and π-π stacking interactions compared to thiazole or thiadiazole derivatives. Thiadiazoles (e.g., in ) often exhibit improved metabolic stability due to their electron-deficient nature .
  • Pyridine vs. Thiophene : Pyridine-containing analogues (e.g., ) prioritize hydrogen-bonding interactions but may reduce membrane permeability compared to thiophene derivatives.

Physicochemical Properties

  • LogP and PSA: The thiophen-3-ylmethyl group in the target compound likely increases LogP (∼3.0–3.5) compared to polar substituents like sulfonamide-linked pyridines (PSA > 100 Ų in ).
  • Thermal Stability: Melting points for sulfonamide derivatives range widely (174–300°C), with thiazolidinone derivatives () exhibiting higher thermal stability (294–300°C) due to rigid heterocyclic cores.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfamoyl NH at δ 8.1–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical m/z: ~323.4) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

How is the biological activity of this compound initially screened in pharmacological studies?

Basic Research Question

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (IC50) against targets like cyclooxygenase-2 (COX-2) or kinases .
    • Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with receptors .

How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

Advanced Research Question

  • Core modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance target binding .
  • Thiophene substitution : Replace thiophen-3-yl with thiophen-2-yl to alter steric effects and π-π stacking .
  • Sulfamoyl optimization : Replace sulfamoyl with sulfonate to improve solubility without compromising activity .
  • Data-driven SAR : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted ΔG < -8 kcal/mol .

What strategies address poor solubility and bioavailability in preclinical studies?

Advanced Research Question

  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
  • Prodrug design : Introduce ester or phosphate groups on the acetamide moiety for hydrolytic activation in vivo .
  • Co-solvent systems : Test combinations of PEG-400 and polysorbate 80 in pharmacokinetic assays .

How can researchers resolve contradictions in enzyme inhibition data across similar derivatives?

Advanced Research Question

  • Assay standardization : Control variables like buffer pH (7.4 vs. 6.5) and ATP concentration in kinase assays .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
  • Structural analysis : Compare X-ray co-crystallography data of derivatives bound to the target enzyme .

What in silico methods predict interactions between this compound and biological targets?

Advanced Research Question

  • Molecular docking : Use Glide or GOLD to model binding poses in COX-2 or EGFR active sites .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydrogen bond retention .
  • Pharmacophore modeling : Identify critical features (e.g., sulfamoyl H-bond donors) using Schrödinger’s Phase .

How is target engagement validated in cellular models?

Advanced Research Question

  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization after compound treatment to confirm target binding .
  • Knockdown/overexpression : Use siRNA or CRISPR to correlate target expression levels with compound efficacy .
  • Fluorescence polarization : Track competitive displacement of fluorescent probes in live cells .

What challenges arise in scaling up synthesis for in vivo studies?

Advanced Research Question

  • Byproduct control : Scale-dependent side reactions (e.g., sulfamoyl oxidation) require optimized stirring rates and inert atmospheres .
  • Purification bottlenecks : Replace column chromatography with countercurrent distribution for large batches .
  • Yield optimization : Statistical design (DoE) to balance temperature, solvent volume, and catalyst loading .

How is metabolic stability assessed during lead optimization?

Advanced Research Question

  • Liver microsome assays : Incubate with human microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Metabolite ID : High-resolution MS/MS to detect hydroxylated or glucuronidated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.